Enhanced Yield and E-Selectivity in Macrocyclic Enyne Metathesis Compared to Non-Fluorinated Benzyl Gearing Elements
In the synthesis of strained paracyclophanes via macrocyclic enyne metathesis, the use of 3,5-bis(trifluoromethyl)benzyl gearing elements results in both higher yields and greater E-selectivity compared to standard, non-fluorinated benzyl auxiliaries [1]. The electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl ring promotes beneficial non-covalent interactions that pre-organize the substrate for cyclization.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Higher yields (qualitative) |
| Comparator Or Baseline | Standard benzyl gearing elements |
| Quantified Difference | Not quantified in the available abstract; described as providing 'higher yields' |
| Conditions | Macrocyclic enyne metathesis for the formation of model paracyclophanes |
Why This Matters
This evidence demonstrates that the 3,5-BTMB group's unique electronic properties can directly improve synthetic efficiency, making it a preferred choice for constructing complex macrocyclic targets where yields are often low.
- [1] Collins, S. K.; El-azizi, Y.; Schmitzer, A. R. Development of perfluoroarene-arene interactions for macrocyclic en-yne metathesis and the total synthesis of macrocyclic natural products. J. Org. Chem. 2007, 72(17), 6397-6408. View Source
